REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][C:11]2[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[C:12]=2[F:30])[CH:9]=1)[C:5]#[N:6].O.NN>CO>[NH2:19][CH2:18][C:13]1[C:12]([F:30])=[C:11]([O:10][C:8]2[CH:7]=[C:4]([CH:3]=[C:2]([Cl:1])[CH:9]=2)[C:5]#[N:6])[C:16]([Cl:17])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC=C1Cl)CN1C(C2=CC=CC=C2C1=O)=O)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed in an oil bath at 60° C.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=C(C(=CC1)Cl)OC=1C=C(C#N)C=C(C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 822.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |